6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride
Description
6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride is a substituted indole derivative characterized by a dimethylamino (-N(CH₃)₂) group at position 6 and a carboxylic acid (-COOH) group at position 2 of the indole ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical and biochemical research.
The compound is primarily utilized in research and development, as indicated by its availability through global suppliers such as ASW MedChem (USA), Zeal Medipharma (India), and Shanghai Champ Biopharmaceuticals (China) .
Properties
IUPAC Name |
6-(dimethylamino)-1H-indole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-13(2)8-4-3-7-5-10(11(14)15)12-9(7)6-8;/h3-6,12H,1-2H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYQWLBHBUWBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride typically involves the reaction of indole derivatives with dimethylamine and carboxylic acid derivatives. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the proper formation of the desired product. One common method involves the use of hydrochloric acid to facilitate the reaction and produce the hydrochloride salt form of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
Pharmacological Applications
1.1 Modulation of PPAR Receptors
One of the primary applications of 6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride is its role as a modulator of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. PPARγ is crucial in regulating glucose metabolism and lipid storage, making it a target for treating type 2 diabetes mellitus (T2DM). The compound has been shown to enhance insulin sensitivity and reduce hyperglycemia in animal models, indicating its potential as an antidiabetic agent .
1.2 Immune System Regulation
The compound also exhibits immunomodulatory properties. It influences T helper (Th) cell activity, which is vital for immune responses. By modulating interleukin-4 (IL-4) production, it can potentially control various immune-related disorders. This capability suggests applications in treating autoimmune diseases and allergies .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of indole derivatives has provided insights into optimizing the efficacy of compounds like 6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride. Studies have demonstrated that modifications to the indole structure can significantly enhance biological activity against specific targets, such as cystic fibrosis transmembrane conductance regulator (CFTR) mutations. For instance, certain derivatives showed improved potency in activating CFTR function, which is crucial for treating cystic fibrosis .
Case Studies and Research Findings
3.1 Antidiabetic Effects
A notable study highlighted the efficacy of 6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride in reducing blood glucose levels in diabetic rat models. The compound demonstrated a significant decrease in fasting blood glucose and improved insulin sensitivity compared to control groups. This study supports the compound's potential as a therapeutic agent for managing T2DM .
3.2 Cystic Fibrosis Treatment
In another study focusing on cystic fibrosis, researchers identified that derivatives of the indole compound could restore CFTR function in cells with common mutations like F508del and G551D. The findings indicated that these compounds could enhance chloride ion transport across epithelial surfaces, suggesting their application in developing new treatments for cystic fibrosis .
Summary Table of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Diabetes Management | PPARγ modulation | Improved insulin sensitivity |
| Immune Regulation | IL-4 modulation | Control over autoimmune responses |
| Cystic Fibrosis Treatment | CFTR potentiation | Restoration of chloride transport |
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
A. Substituent Effects on Reactivity and Solubility
- Dimethylamino vs. Halogens: The dimethylamino group at position 6 in the target compound is electron-donating, enhancing solubility in polar solvents compared to halogenated analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid . Halogens (e.g., Cl, Br) increase lipophilicity but may reduce aqueous solubility.
- Carboxylic Acid vs. Ester: The free carboxylic acid in the target compound allows for salt formation (e.g., hydrochloride) and ionic interactions in biological systems. In contrast, ester-containing derivatives like Arbidol hydrochloride or Ethyl 6-amino-5-methoxyindole-2-carboxylate require metabolic hydrolysis for activation .
Biological Activity
6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride is an indole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antiviral properties and interactions with various biological targets.
Structure and Properties
The molecular structure of 6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride features an indole core with a carboxylic acid group at the 2-position and a dimethylamino group at the 6-position. This unique arrangement contributes to its biological activity and affinity for specific receptors.
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase, a critical enzyme in the viral replication cycle. The indole-2-carboxylic acid derivatives, including this compound, were shown to effectively inhibit the strand transfer activity of integrase, which is essential for integrating viral DNA into the host genome.
Key Findings:
- The compound demonstrated an IC50 value of approximately 32.37 μM against HIV-1 integrase, indicating moderate inhibitory activity .
- Structural optimizations have led to derivatives with improved activity, such as compound 17a, which exhibited an IC50 of 3.11 μM, showcasing the potential for further development in antiviral therapies .
The mechanism by which 6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride exerts its antiviral effects involves chelation with magnesium ions within the active site of integrase. This interaction disrupts the enzyme's function, preventing successful integration of viral DNA into the host genome.
Case Studies
- Study on Integrase Inhibition :
- Structure-Activity Relationship (SAR) :
Data Tables
| Compound | IC50 (μM) | Description |
|---|---|---|
| 6-Dimethylamino-1H-indole-2-carboxylic acid | 32.37 | Parent compound; moderate inhibitory effect |
| Compound 17a | 3.11 | Optimized derivative with significantly improved activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride?
- Methodology :
- Step 1 : Start with 6-bromo-1H-indole-2-carboxylic acid. Introduce the dimethylamino group via nucleophilic substitution using dimethylamine under reflux conditions in a polar aprotic solvent (e.g., DMF or DCM) .
- Step 2 : Hydrochloride salt formation can be achieved by treating the free base with HCl in ethanol or aqueous HCl, followed by recrystallization from a solvent mixture (e.g., ethanol/water) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize reaction time and temperature to avoid over-alkylation or decomposition.
Q. How can researchers purify and characterize this compound?
- Purification :
- Use recrystallization from hot water or ethanol/water mixtures to obtain high-purity crystals. For HPLC purification, employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) .
- Characterization :
- NMR : Confirm the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂ protons) and indole backbone (aromatic protons δ ~7.0–8.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks corresponding to the molecular formula (C₁₁H₁₃ClN₂O₂) .
- Melting Point : Compare observed mp (e.g., ~200–210°C) with literature values to confirm purity .
Advanced Research Questions
Q. How to design experiments to evaluate the biological activity of this compound?
- Antimicrobial Assays :
- Use microdilution methods (e.g., broth microdilution in 96-well plates) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and measure MIC values .
- Mechanistic Studies :
- Assess inhibition of bacterial DNA gyrase or topoisomerase IV via in vitro enzyme assays. Use fluorescent DNA unwinding assays to quantify activity .
Q. How can researchers resolve contradictions in spectral data or biological activity reports?
- Data Validation :
- Reproduce synthesis and characterization under standardized conditions (e.g., identical solvent systems, pH). Cross-validate NMR assignments using 2D experiments (COSY, HSQC) .
- Biological Replication :
- Test the compound in multiple cell lines or microbial strains to rule out strain-specific effects. Use orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .
Q. What are the challenges in optimizing reaction yields during synthesis?
- Key Issues :
- Byproduct Formation : Dimethylamino group installation may compete with N-alkylation of the indole nitrogen. Use protecting groups (e.g., Boc) on the indole NH to direct reactivity .
- Salt Formation Efficiency : Ensure stoichiometric HCl addition during hydrochloride preparation. Monitor pH to avoid excess acid, which can degrade the product .
- Solutions :
- Employ high-throughput screening (HTS) to test solvent/base combinations. Use DOE (Design of Experiments) to optimize temperature and reagent ratios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
